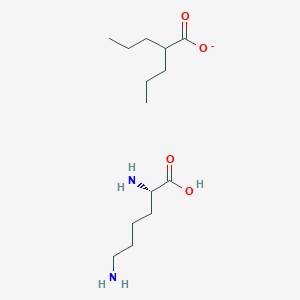
2-Propylpentanoate-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Propylpentanoate-L-lysine is a compound formed by the combination of lysine, an essential amino acid, and valproic acid, a widely used anticonvulsant and mood-stabilizing drug. Valproic acid is known for its use in treating epilepsy, bipolar disorder, and migraine headaches. The conjugation of lysine with valproic acid aims to improve the pharmacokinetic properties and reduce the side effects associated with valproic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lysine valproate involves the reaction of valproic acid with lysine. The process typically includes:
Activation of Valproic Acid: Valproic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).
Coupling with Lysine: The activated valproic acid is then reacted with lysine in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods
Industrial production of lysine valproate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of valproic acid are activated using industrial-scale reactors.
Efficient Coupling: The activated valproic acid is coupled with lysine using automated systems to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
2-Propylpentanoate-L-lysine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release valproic acid and lysine.
Oxidation: this compound can undergo oxidation reactions, particularly at the valproic acid moiety.
Substitution: The compound can participate in substitution reactions, especially at the amino group of lysine.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Valproic acid and lysine.
Oxidation: Oxidized derivatives of valproic acid.
Substitution: Substituted lysine valproate derivatives.
科学的研究の応用
2-Propylpentanoate-L-lysine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the conjugation of amino acids with drugs.
Biology: Investigated for its potential effects on cellular processes and protein interactions.
Medicine: Explored for its improved pharmacokinetic properties and reduced side effects compared to valproic acid. It is also studied for its potential use in treating neurological disorders.
Industry: Used in the development of new drug formulations and delivery systems.
作用機序
2-Propylpentanoate-L-lysine exerts its effects through multiple mechanisms:
Inhibition of Histone Deacetylases (HDACs): This leads to increased acetylation of histones, resulting in altered gene expression.
Modulation of GABAergic Neurotransmission: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the brain.
Inhibition of Voltage-Gated Sodium Channels: Reduces neuronal excitability and prevents seizures.
Modulation of Intracellular Signaling Pathways: Affects pathways such as the Wnt/β-catenin and ERK pathways.
類似化合物との比較
2-Propylpentanoate-L-lysine can be compared with other similar compounds such as:
Valproic Acid: The parent compound, widely used as an anticonvulsant and mood stabilizer.
Sodium Valproate: The sodium salt of valproic acid, used for similar therapeutic purposes.
Valpromide: An amide derivative of valproic acid with enhanced anticonvulsant properties.
Divalproex Sodium: A compound consisting of sodium valproate and valproic acid, used for its improved gastrointestinal tolerance.
This compound is unique due to its conjugation with lysine, which aims to improve its pharmacokinetic profile and reduce side effects, making it a promising candidate for further research and development.
特性
CAS番号 |
86827-89-6 |
|---|---|
分子式 |
C14H29N2O4- |
分子量 |
289.39 g/mol |
IUPAC名 |
(2S)-2,6-diaminohexanoic acid;2-propylpentanoate |
InChI |
InChI=1S/C8H16O2.C6H14N2O2/c1-3-5-7(6-4-2)8(9)10;7-4-2-1-3-5(8)6(9)10/h7H,3-6H2,1-2H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/p-1/t;5-/m.0/s1 |
InChIキー |
AGNQIKMTXLWSMI-ZSCHJXSPSA-M |
SMILES |
CCCC(CCC)C(=O)[O-].C(CCN)CC(C(=O)O)N |
異性体SMILES |
CCCC(CCC)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
CCCC(CCC)C(=O)[O-].C(CCN)CC(C(=O)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-propylpentanoate-L-lysine L-lysine valproate lysine valproate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















